molecular formula C6H12O2 B1581598 Pentyl formate CAS No. 638-49-3

Pentyl formate

Cat. No.: B1581598
CAS No.: 638-49-3
M. Wt: 116.16 g/mol
InChI Key: DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl formate can be synthesized through the esterification of pentanol with formic acid. In a typical laboratory preparation, pentanol (200 mmol) and formic acid (2.50 equivalents) are combined in a flask equipped with a stirring bar. Sulfuric acid (5 ml) is carefully added dropwise while stirring is continued . This reaction is an example of Fischer esterification, where an alcohol reacts with an acid in the presence of a catalyst to form an ester and water.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar esterification processes but on a larger scale. The use of boron oxide as a reagent has been found to be efficient in the preparation of formate esters by the direct esterification of formic acid with alcohols .

Chemical Reactions Analysis

Types of Reactions

Pentyl formate, like other esters, can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into pentanol and formic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Pentanol and formic acid.

    Reduction: Pentanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

Scientific Research Applications

Pentyl formate has various applications in scientific research and industry:

Mechanism of Action

The mechanism of action of pentyl formate involves its interaction with molecular targets through its ester functional group. Esters can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid. This process can be catalyzed by esterases, enzymes that hydrolyze ester bonds. The released formic acid and pentanol can then participate in various metabolic pathways .

Comparison with Similar Compounds

Pentyl formate can be compared with other esters such as:

    Methyl formate: Has a similar structure but with a methyl group instead of a pentyl group. It is used as a solvent and in the manufacture of formic acid.

    Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent in nail polish removers and glues.

    Butyl acetate: Used in the production of lacquers and paints.

This compound is unique due to its specific fragrance and its applications in flavor and fragrance industries .

Properties

IUPAC Name

pentyl formate
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InChI

InChI=1S/C6H12O2/c1-2-3-4-5-8-6-7/h6H,2-5H2,1H3
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InChI Key

DIQMPQMYFZXDAX-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC=O
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID2047698
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Molecular Weight

116.16 g/mol
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Physical Description

N-amyl formate appears as a clear colorless liquid with a plum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Clear colorless liquid with an odor like plums; [CAMEO], Liquid, colourless to pale yellow liquid with a fruit-like odour
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

79 °F (NFPA, 2010)
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Solubility

miscible with alcohol, ether, most organic solvents
Record name n-Amyl formate
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Density

0.881-0.887
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CAS No.

638-49-3
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Melting Point

-73.5 °C
Record name Pentyl formate
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Synthesis routes and methods

Procedure details

The liquid fraction comprises levulinic acid, formic acid, furfural, and sulphuric acid. The liquid fraction is supplied via line 8 to reactive extraction reactor 9. 1-pentanol, which may be fresh pentanol and/or recycled pentanol, is countercurrently supplied to reactor 9 via line 10. In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol to form pentyl levulinate and pentyl formate. The esters formed and furfural will be extracted to the organic, pentanol phase. Thus, an aqueous phase comprising sulphuric acid and an organic phase comprising 1-pentanol, pentyl levulinate, pentyl formate and furfural are formed. The organic, pentanol phase is discharged from reactor 9 via line 11 and may be separated into its individual components in a product separation section (see FIG. 2). The aqueous phase is discharged from reactor 9 via line 12 and for the greater part recycled to acid hydrolysis reaction zone 1 via line 13. Part of the aqueous phase is fed to extraction column 14 via line 15. 1-Pentanol is supplied to extraction column 14 via line 16. In column 14, the remainder of the organic compounds is extracted from the aqueous phase to yield a second aqueous phase that is removed from the process via line 17 and a second organic pentanol phase that is recycled to reactive extraction reactor 9 via line 18.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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